molecular formula C13H13N3O3S B256569 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid

4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid

Cat. No. B256569
M. Wt: 291.33 g/mol
InChI Key: MWRAGBLQCRBEBH-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid, commonly known as PTIO, is a widely used nitric oxide (NO) scavenger in scientific research. PTIO is a thiazine derivative that selectively reacts with NO, which makes it an important tool in studies related to NO-mediated signaling pathways.

Mechanism of Action

PTIO selectively reacts with 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid to form a stable nitroxyl radical, which effectively scavenges 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid. The reaction between PTIO and 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid occurs rapidly and irreversibly, which makes PTIO an effective 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid scavenger in biological systems. The reaction between PTIO and 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid can be monitored by electron paramagnetic resonance spectroscopy.
Biochemical and Physiological Effects:
PTIO has been shown to effectively scavenge 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid in various biological systems, which makes it an important tool for investigating the role of 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid in physiological and pathological processes. PTIO has been used to study the effects of 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid on the cardiovascular system, including the regulation of blood pressure and the prevention of atherosclerosis. It has also been used to investigate the role of 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid in inflammation and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using PTIO in lab experiments include its high selectivity for 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid, its rapid and irreversible reaction with 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid, and its ability to effectively scavenge 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid in biological systems. However, PTIO has some limitations in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

PTIO is a valuable tool for investigating the role of 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid in various biological processes, and there are many future directions for research using this compound. One future direction is to investigate the effects of PTIO on 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid-mediated signaling pathways in different cell types and tissues. Another future direction is to explore the potential therapeutic applications of PTIO in diseases related to 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid dysregulation, such as hypertension, inflammation, and neurodegenerative diseases. Additionally, the development of new 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid scavengers based on the structure of PTIO could lead to the discovery of novel therapeutic agents for these diseases.

Synthesis Methods

PTIO can be synthesized by reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-bromoacetophenone in the presence of potassium carbonate. The resulting product is then reacted with hydrazine hydrate to form PTIO. The purity of the synthesized PTIO can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

PTIO is widely used in scientific research to study the role of 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid in various biological processes. It is commonly used as a 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid scavenger to investigate the effects of 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid on cellular signaling pathways, such as the regulation of blood pressure, inflammation, and neuronal function. PTIO has been used to study the effects of 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid on the cardiovascular system, including the regulation of blood pressure and the prevention of atherosclerosis. It has also been used to investigate the role of 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid in inflammation and neurodegenerative diseases.

properties

Product Name

4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid

InChI

InChI=1S/C13H13N3O3S/c1-8(9-5-3-2-4-6-9)15-16-13-14-11(17)7-10(20-13)12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,14,16,17)/b15-8-

InChI Key

MWRAGBLQCRBEBH-NVNXTCNLSA-N

Isomeric SMILES

C/C(=N/NC1=NC(=O)CC(S1)C(=O)O)/C2=CC=CC=C2

SMILES

CC(=NNC1=NC(=O)CC(S1)C(=O)O)C2=CC=CC=C2

Canonical SMILES

CC(=NNC1=NC(=O)CC(S1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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